N'-(2,4-difluorophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
説明
特性
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O2/c1-2-26-11-3-4-15-12-14(5-8-19(15)26)9-10-24-20(27)21(28)25-18-7-6-16(22)13-17(18)23/h5-8,12-13H,2-4,9-11H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEPBAMZSZRCEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N'-(2,4-difluorophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a synthetic compound with significant potential in biological research. This article delves into its biological activity, underlying mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure characterized by a difluorophenyl group and a tetrahydroquinoline moiety. Its molecular formula is with a molecular weight of approximately 387.431 g/mol. The presence of various functional groups suggests diverse biological interactions.
The biological activity of N'-(2,4-difluorophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide may involve several mechanisms:
- Receptor Binding : Interaction studies indicate that the compound may bind to specific proteins or enzymes involved in disease pathways. Techniques like surface plasmon resonance or isothermal titration calorimetry can quantify these interactions.
- Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit key metabolic enzymes, which may be relevant in treating conditions like cancer or neurodegenerative diseases.
- Cell Signaling Modulation : The compound might influence various signaling pathways through its interactions with cellular receptors.
Biological Activity Data
Research has shown that compounds with similar structures exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Here’s a comparative table highlighting some related compounds and their activities:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| N'-(3,4-difluorophenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide | Potential anticancer activity | |
| N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide | Antimicrobial properties | |
| N'-(3-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide | C_{21}H_{23}F_{N}_{3}O_{2} | Modulation of neuroinflammation |
Case Studies
Several studies have explored the biological effects of structurally similar compounds:
- Anticancer Activity : A study evaluated the efficacy of related tetrahydroquinoline derivatives against various cancer cell lines. Compounds demonstrated IC50 values ranging from 24 nM to 182 nM against resistant cancer cell lines .
- Neuroprotective Effects : Research on related compounds indicated potential neuroprotective properties through modulation of cholinergic signaling pathways . This suggests that N'-(2,4-difluorophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide may also have similar effects.
- Antimicrobial Properties : Compounds with similar amide structures have shown promising results in inhibiting bacterial growth in vitro . This raises the possibility that N'-(2,4-difluorophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide could be effective against certain pathogens.
科学的研究の応用
Pharmaceutical Research Applications
-
Lead Compound Development
- The compound may serve as a lead structure for developing new therapeutic agents targeting diseases such as cancer, neurological disorders, and infectious diseases. The structural attributes can be modified to enhance efficacy and selectivity against specific biological targets.
-
Biological Activity Screening
- It is utilized in high-throughput screening assays to evaluate its biological activity against various targets. This includes assessing its effects on enzyme inhibition or receptor binding affinity, which are critical for understanding its potential therapeutic roles.
-
Mechanistic Studies
- Interaction studies are crucial for elucidating the pharmacodynamics of this compound. Techniques such as surface plasmon resonance and isothermal titration calorimetry can be employed to study binding interactions with proteins or enzymes relevant to disease mechanisms.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. Studies focusing on the mechanism of action revealed that the tetrahydroquinoline derivatives could induce apoptosis in cancer cells through various pathways.
Neuropharmacological Effects
The tetrahydroquinoline structure is associated with neuroactive properties. Investigations into the compound's effects on neurotransmitter systems have shown promise in treating conditions like depression and anxiety, suggesting it may modulate serotonin or dopamine pathways.
Antimicrobial Properties
Preliminary studies have explored the antimicrobial potential of related compounds. The presence of the difluorophenyl group may enhance the interaction with bacterial membranes, leading to increased efficacy against resistant strains.
類似化合物との比較
Comparison with Structural Analogs
Structural Modifications and Molecular Properties
The target compound is compared to five analogs (Table 1), highlighting substituent variations and their implications.
Table 1: Structural and Molecular Comparison
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity : The ethyl group in the target compound increases logP compared to methyl-substituted analogs (e.g., Analog 1), likely enhancing membrane permeability but risking higher plasma protein binding.
- Solubility : Analog 3’s methoxyphenyl and heterocyclic groups improve aqueous solubility (~25 µg/mL), whereas the target compound’s fluorophenyl and ethyl groups may reduce solubility (<10 µg/mL predicted) .
- Metabolic Stability : Fluorine atoms in the 2,4-difluorophenyl group reduce oxidative metabolism, as seen in Analog 1 and kinase inhibitors from .
Q & A
Q. What computational tools are suitable for predicting binding affinities and docking modes?
- Methodology : AutoDock Vina is recommended for high-accuracy molecular docking due to its improved scoring function and multithreading capabilities, achieving binding energy predictions within ±1.5 kcal/mol accuracy . For validation, compare computational free energy values (e.g., -7.1 to -7.2 kcal/mol for TMPRSS2 inhibitors) with experimental assays like surface plasmon resonance (SPR) .
Advanced Research Questions
Q. How should researchers address discrepancies between computational binding predictions and experimental assay results?
- Methodology : Apply Bayesian optimization to iteratively refine docking parameters (e.g., grid box size, ligand flexibility) and cross-validate with experimental IC data . For example, if computational models predict stronger binding (e.g., -7.2 kcal/mol) than observed in vitro, reevaluate solvation effects or protein flexibility using molecular dynamics simulations . Multi-parametric response surface models (RSM) can identify outlier conditions contributing to discrepancies .
Q. What strategies enable multi-target engagement studies for this compound?
- Methodology : Leverage structural analogs (e.g., TMPRSS2 inhibitors with free energy values of -7.1 to -7.2 kcal/mol) to design assays targeting related proteases or kinases . Use heuristic algorithms to prioritize targets based on binding pocket similarity. For synergistic effects, combine with co-drugs (e.g., SARS-CoV-2 protease inhibitors) and evaluate via isobologram analysis .
Q. How can reaction conditions be systematically optimized for scaled synthesis?
- Methodology : Implement heuristic algorithms (e.g., Bayesian optimization) to screen solvent systems, catalysts, and temperatures. For example, a 57% yield improvement was achieved in acetamide synthesis by optimizing stoichiometry and reaction time . Use fractional factorial designs to minimize experimental runs while maximizing parameter space exploration .
Q. What approaches are effective for structure-activity relationship (SAR) studies of substituent effects?
- Methodology : Synthesize derivatives with varied substituents (e.g., fluorophenyl vs. methoxyphenyl groups) and compare bioactivity. For instance, dichlorophenyl analogs showed enhanced anticancer activity over methoxy derivatives in similar tetrahydronaphthalene scaffolds . Pair computational SAR (e.g., CoMFA, molecular docking) with high-throughput screening to map critical functional groups .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
